

Spectroscopic Data of (S)-Chroman-3-carboxylic acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S)-Chroman-3-carboxylic acid

CAS No.: 1260611-90-2

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Introduction

(S)-Chroman-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural characterization of this molecule. This guide provides a detailed analysis of the expected spectroscopic data for **(S)-Chroman-3-carboxylic acid**, offering insights into the interpretation of its spectral features for researchers, scientists, and drug development professionals.

While direct experimental spectra for this specific enantiomer are not widely available in the public domain, this guide will provide a comprehensive overview of the predicted spectroscopic data based on established principles and data from analogous structures. This approach allows for a robust framework for the identification and characterization of **(S)-Chroman-3-carboxylic acid** in a research and development setting.

Molecular Structure and Stereochemistry

The fundamental structure of **(S)-Chroman-3-carboxylic acid** consists of a chroman core, where a dihydropyran ring is fused to a benzene ring. The carboxylic acid moiety is attached to the chiral center at the C3 position of the dihydropyran ring. The "(S)" designation denotes the specific stereochemical configuration at this chiral center, which can be determined using techniques such as chiral chromatography or X-ray crystallography.

Figure 1: Molecular Structure of **(S)-Chroman-3-carboxylic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **(S)-Chroman-3-carboxylic acid**, both ^1H and ^{13}C NMR will provide characteristic signals.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-Chroman-3-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.
- **Instrumentation:** Acquire the NMR spectra on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

The ^1H NMR spectrum of **(S)-Chroman-3-carboxylic acid** is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Notes
COOH	10.0 - 12.0	br s	-	The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent, often appearing as a broad singlet.[1]
H5, H6, H7, H8	6.8 - 7.2	m	-	The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.
H2 (axial & equatorial)	4.1 - 4.4	m	-	These diastereotopic protons adjacent to the ring oxygen will appear as a multiplet.
H4 (axial & equatorial)	2.8 - 3.1	m	-	These diastereotopic benzylic protons will appear as a multiplet, likely

showing complex splitting patterns.

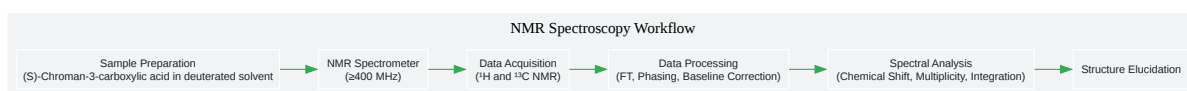
H3	3.0 - 3.3	m	-	The methine proton at the chiral center will be a multiplet due to coupling with the adjacent H2 and H4 protons.
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Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

The proton-decoupled ^{13}C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
COOH	175 - 185	The carbonyl carbon of the carboxylic acid is significantly deshielded.[2]
C4a, C8a	120 - 155	The quaternary aromatic carbons involved in the ring fusion will have distinct chemical shifts.
C5, C6, C7, C8	115 - 130	The protonated aromatic carbons will appear in this region.
C2	65 - 75	The carbon adjacent to the ring oxygen is deshielded.
C3	40 - 50	The methine carbon at the chiral center.
C4	20 - 30	The benzylic carbon.

Causality in NMR Chemical Shifts: The chemical shifts are influenced by the electronic environment of each nucleus. Electronegative atoms like oxygen cause a downfield shift (higher ppm) for adjacent protons and carbons due to their electron-withdrawing inductive effect. Aromatic protons and carbons are also deshielded due to the ring current effect.[3] The diastereotopic nature of the protons at C2 and C4 arises from the presence of the chiral center at C3, making them chemically non-equivalent.[4]



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Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Spectral Data

The IR spectrum of **(S)-Chroman-3-carboxylic acid** will be dominated by absorptions from the carboxylic acid and the chroman core.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (carboxylic acid)	2500 - 3300	Broad, Strong	This very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
C-H stretch (aromatic)	3000 - 3100	Medium	
C-H stretch (aliphatic)	2850 - 3000	Medium	[5]
C=O stretch (carboxylic acid)	1700 - 1725	Strong, Sharp	The position of this band is indicative of a saturated carboxylic acid.
C=C stretch (aromatic)	1450 - 1600	Medium to Weak	A series of bands is expected in this region.
C-O stretch (ether)	1200 - 1270	Strong	Aromatic ether stretch.
C-O stretch (carboxylic acid)	1210 - 1320	Strong	
O-H bend (carboxylic acid)	920 - 950	Broad, Medium	

Causality in IR Absorptions: The broadness of the O-H stretch is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a dimer.[6] This hydrogen bonding also slightly lowers the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.

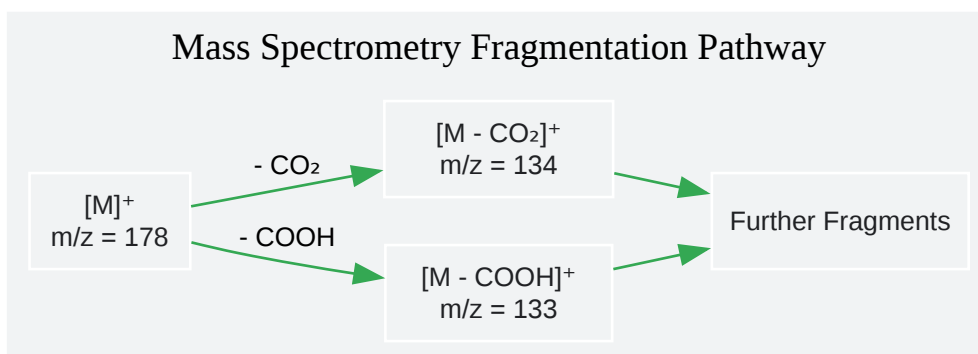
Predicted Mass Spectral Data (Electron Ionization - EI)

The molecular formula of **(S)-Chroman-3-carboxylic acid** is $C_{10}H_{10}O_3$, with a molecular weight of 178.18 g/mol .

m/z	Predicted Fragment	Notes
178	$[M]^+$	Molecular ion peak.
133	$[M - COOH]^+$	Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids.
134	$[M - CO_2]^+$	Loss of carbon dioxide.
105	$[C_7H_5O]^+$	Further fragmentation of the chroman ring.
77	$[C_6H_5]^+$	Phenyl cation.

Fragmentation Pathways: In EI-MS, the high-energy electrons cause the molecule to ionize and fragment in predictable ways. For carboxylic acids, common fragmentation pathways

include the loss of the entire carboxyl group or the loss of carbon dioxide. The chroman ring can also undergo characteristic fragmentation, such as a retro-Diels-Alder reaction, although this is more common in unsaturated systems.[7][8]



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Figure 3: Predicted major fragmentation pathways for **(S)-Chroman-3-carboxylic acid** in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, provide a robust framework for the characterization of **(S)-Chroman-3-carboxylic acid**. The combination of ^1H NMR, ^{13}C NMR, IR, and MS allows for the unambiguous confirmation of the molecular structure. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns are based on well-established principles of spectroscopy and data from analogous compounds. This guide serves as a valuable resource for researchers in the field, enabling them to confidently identify and characterize this important chiral building block in their synthetic and medicinal chemistry endeavors. It is recommended that experimental data, when obtained, be compared with the predictions outlined herein to provide a comprehensive and validated structural assignment.

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- To cite this document: BenchChem. [Spectroscopic Data of (S)-Chroman-3-carboxylic acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311124/docs#spectroscopic-data-of-s-chroman-3-carboxylic-acid-an-in-depth-technical-guide>]

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